molecular formula C11H20O3 B8277517 Ethyl 2-ethyl-4-(hydroxymethyl)cyclopentanecarboxylate

Ethyl 2-ethyl-4-(hydroxymethyl)cyclopentanecarboxylate

Cat. No. B8277517
M. Wt: 200.27 g/mol
InChI Key: FRPLTNYKPNBYDC-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

To a solution of ethyl 2-ethyl-4-(hydroxymethyl)cyclopentanecarboxylate (4.84 g, 24.2 mmol) in DCM (100 mL) was added pyridinium chlorochromate (10.42 g, 48.3 mmol). The reaction mixture was stirred at about 25° C. for about 3 h. Silica gel (1 g) was added. The mixture was stirred at about 25° C. for about 30 min. The solid was removed by vacuum filtration, while rinsing with DCM (100 mL). The filtrate was concd under reduced pressure. The resulting residue was purified using silica gel chromatography eluting with a gradient of 0-40% EtOAc/Heptane to give ethyl 2-ethyl-4-formylcyclopentanecarboxylate (3.03 g, 63%) as a clear oil: 1H NMR (DMSO-d6) δ 9.66-9.47 (m, 1H), 4.12-3.94 (m, 2H), 2.94-2.73 (m, 2H), 2.19-1.90 (m, 4H), 1.55-1.65 (m, 1H), 1.37-1.23 (m, 1H), 1.23-1.06 (m, 4H), 0.96-0.82 (m, 3H).
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
10.42 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[CH2:7][CH:6]([CH2:8][OH:9])[CH2:5][CH:4]1[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH3:2].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH2:1]([CH:3]1[CH2:7][CH:6]([CH:8]=[O:9])[CH2:5][CH:4]1[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
4.84 g
Type
reactant
Smiles
C(C)C1C(CC(C1)CO)C(=O)OCC
Name
Quantity
10.42 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at about 25° C. for about 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Silica gel (1 g) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at about 25° C. for about 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid was removed by vacuum filtration
WASH
Type
WASH
Details
while rinsing with DCM (100 mL)
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified
WASH
Type
WASH
Details
eluting with a gradient of 0-40% EtOAc/Heptane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C1C(CC(C1)C=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.03 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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